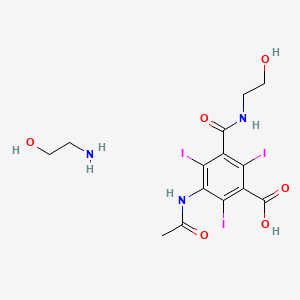
JC-171
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JC-171 is a selective NLRP3 inflammasome inhibitor . It has an IC50 of 8.45 μM for inhibiting LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages .
Synthesis Analysis
JC-171 blocks NLRP3 inflammasome activation and IL-1β production in primary macrophages dose-dependently . The inhibition potency of JC-171 is comparable to the parent compound JC-21 . Sulfonamide modifications based on the parent structure are well tolerated .Molecular Structure Analysis
The molecular formula of JC-171 is C16H17ClN2O5S . It is a hydroxyl-sulfonamide analogue .Chemical Reactions Analysis
JC-171 inhibits the release of IL-1β in J774A.1 cells upon stimulation with LPS/ATP . It also interferes with NLRP3/ASC interaction induced by LPS/ATP stimulation .Physical And Chemical Properties Analysis
JC-171 has a molecular weight of 384.83 . It is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen
JC-171 as a Potential Treatment for Multiple Sclerosis
JC-171 has been identified as a novel small-molecule inhibitor for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This compound has shown potential as a disease-modifying agent for neurological disorders, particularly multiple sclerosis (MS). In vitro and in vivo studies have demonstrated that JC-171 can inhibit interleukin-1β (IL-1β) release and interfere with NLRP3/ASC interaction. Moreover, it has shown promise in both prophylactic and therapeutic settings in a mouse model of MS, reducing the severity of the disease and blocking IL-1β production and pathogenic Th17 response (Guo et al., 2017).
JC-171 in Blood-Brain Barrier Penetration for Mucopolysaccharidosis Treatment
JC-171 has also been evaluated in the context of treating central nervous system (CNS) disorders in patients with lysosomal storage diseases, specifically Mucopolysaccharidosis I (MPS I). This research involved a fusion protein (JR-171) consisting of anti-human transferrin receptor antibody and α-L-iduronidase (IDUA). This fusion protein can cross the blood-brain barrier (BBB) utilizing receptor-mediated transcytosis, a significant advancement in delivering drugs to the brain. JR-171 was found to distribute effectively to the brain and reduce heparan sulfate (HS) and dermatan sulfate (DS) concentrations in both peripheral tissues and the brain, demonstrating its potential as a therapeutic agent for CNS disorders and somatic symptoms in MPS I (Kida et al., 2019).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2112809-98-8 |
|---|---|
Produktname |
JC-171 |
Molekularformel |
C16H17ClN2O5S |
Molekulargewicht |
384.83 |
IUPAC-Name |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
InChI-Schlüssel |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JC171; JC 171; JC-171 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



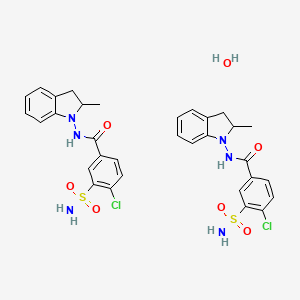
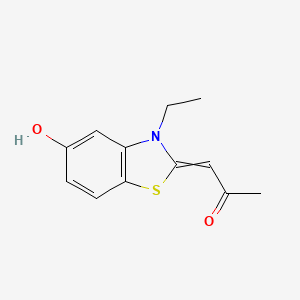
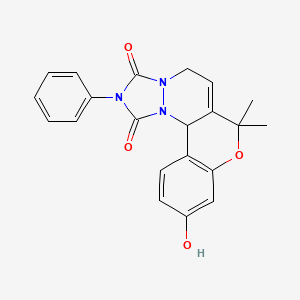
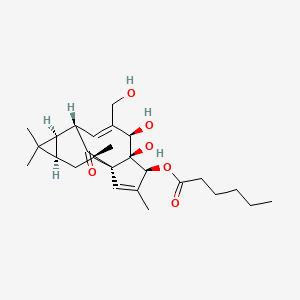
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
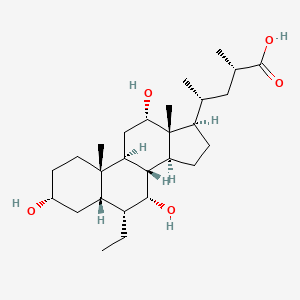
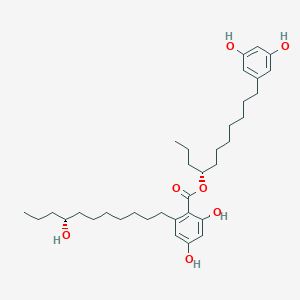
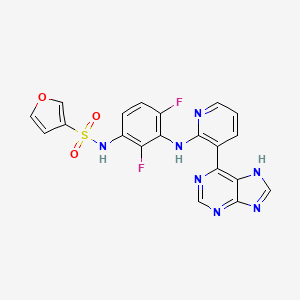
![2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxy-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(1-naphthyloxy)phosphoryl]amino]propanoate](/img/structure/B608112.png)
![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)
